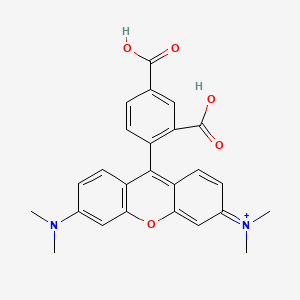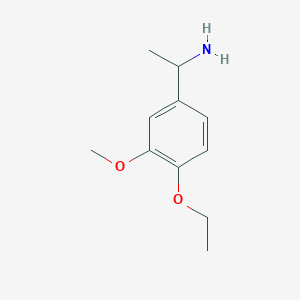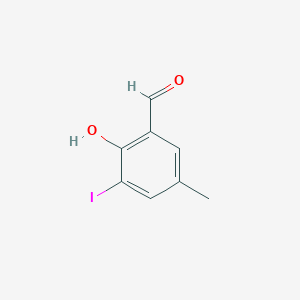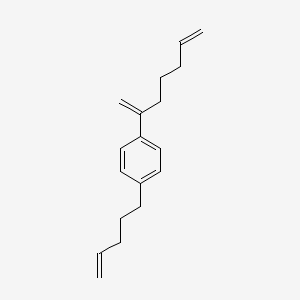
L-Alanyl-L-glutaminyl-L-alanyl-L-glutaminyl-L-alanyl-L-glutaminato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Alanyl-L-glutaminyl-L-alanyl-L-glutaminyl-L-alanyl-L-glutaminato is a complex peptide compound composed of multiple units of L-alanine and L-glutamine. This compound is known for its stability and beneficial properties in various biological and chemical applications. It is particularly noted for its role in enhancing the antioxidant system, reducing inflammation, and modulating heat shock protein responses in catabolic situations .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-glutaminyl-L-alanyl-L-glutaminyl-L-alanyl-L-glutaminato typically involves peptide bond formation between L-alanine and L-glutamine units. This process can be achieved through solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS, where automated peptide synthesizers are used to assemble the peptide chain. The process includes repeated cycles of deprotection and coupling steps, followed by purification using high-performance liquid chromatography (HPLC) to obtain the desired peptide with high purity .
Análisis De Reacciones Químicas
Types of Reactions
L-Alanyl-L-glutaminyl-L-alanyl-L-glutaminyl-L-alanyl-L-glutaminato can undergo various chemical reactions, including:
Oxidation: This reaction can affect the amino acid residues, particularly methionine and cysteine, leading to the formation of sulfoxides and disulfides.
Reduction: Reduction reactions can reverse oxidation effects, restoring the original amino acid residues.
Substitution: Amino acid residues in the peptide chain can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation and reducing agents like dithiothreitol (DTT) for reduction. The reactions are typically carried out under controlled conditions, such as specific pH and temperature, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides, while reduction can restore the original peptide structure .
Aplicaciones Científicas De Investigación
L-Alanyl-L-glutaminyl-L-alanyl-L-glutaminyl-L-alanyl-L-glutaminato has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular protection and modulation of heat shock proteins.
Medicine: Explored for its potential therapeutic effects in reducing inflammation and enhancing antioxidant defenses.
Industry: Utilized in the production of stable peptide-based formulations for pharmaceuticals and cosmetics
Mecanismo De Acción
The mechanism of action of L-Alanyl-L-glutaminyl-L-alanyl-L-glutaminyl-L-alanyl-L-glutaminato involves its interaction with various molecular targets and pathways. It is known to modulate the glutamine-GSH axis and the heat shock protein (HSP) pathway, which are essential for maintaining mitochondrial metabolism and stimulus-secretion coupling. These effects contribute to the compound’s ability to protect cells from oxidative stress and inflammation .
Comparación Con Compuestos Similares
Similar Compounds
L-Alanyl-L-glutamine: A dipeptide composed of L-alanine and L-glutamine, known for its stability and use in cell culture media.
N-Acetylmuramyl-L-alanyl-D-isoglutamine: An adjuvant peptide used in immunological research.
Davunetide: A peptide with neuroprotective properties, composed of multiple amino acids including L-alanine and L-glutamine.
Uniqueness
L-Alanyl-L-glutaminyl-L-alanyl-L-glutaminyl-L-alanyl-L-glutaminato is unique due to its complex structure and the presence of multiple L-alanine and L-glutamine units. This complexity enhances its stability and functional properties, making it suitable for various scientific and industrial applications .
Propiedades
Número CAS |
680997-00-6 |
|---|---|
Fórmula molecular |
C24H41N9O10 |
Peso molecular |
615.6 g/mol |
Nombre IUPAC |
(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C24H41N9O10/c1-10(25)19(37)31-13(4-7-16(26)34)22(40)29-11(2)20(38)32-14(5-8-17(27)35)23(41)30-12(3)21(39)33-15(24(42)43)6-9-18(28)36/h10-15H,4-9,25H2,1-3H3,(H2,26,34)(H2,27,35)(H2,28,36)(H,29,40)(H,30,41)(H,31,37)(H,32,38)(H,33,39)(H,42,43)/t10-,11-,12-,13-,14-,15-/m0/s1 |
Clave InChI |
JSMRGNISNCXYSD-LZXPERKUSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)N |
SMILES canónico |
CC(C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


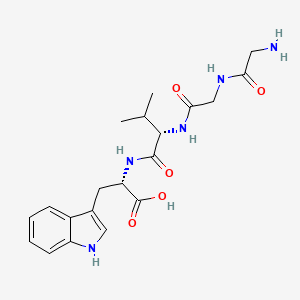

![2-[(1S)-1-Phenylethyl]isoquinolin-2-ium chloride](/img/structure/B12519472.png)

![3-{[3-(Trimethylsilyl)propyl]sulfanyl}oxolane-2,5-dione](/img/structure/B12519485.png)
![Bis{[(butan-2-yl)oxy]methyl} benzene-1,2-dicarboxylate](/img/structure/B12519487.png)
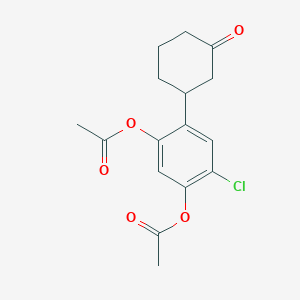
![N,N'-[(Perfluoropropane-2,2-diyl)bis(6-hydroxy-3,1-phenylene)]bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxamide)](/img/structure/B12519499.png)
